2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and is often studied for its applications in drug development and therapeutic treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with various substituted aniline derivatives. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 4,5-diarylthiophene-2-carboxamide derivatives
- Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives
Uniqueness
2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the presence of both dimethylamino and dimethylphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N5 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C22H23N5/c1-15-6-11-19(16(2)14-15)24-21-20(25-22-23-12-5-13-27(21)22)17-7-9-18(10-8-17)26(3)4/h5-14,24H,1-4H3 |
InChI Key |
IBYZOABKKVJHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N(C)C)C |
Origin of Product |
United States |
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